An In-depth Technical Guide to Fmoc-Tyr(3,5-I2)-OH: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to Fmoc-Tyr(3,5-I2)-OH: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tyr(3,5-I2)-OH, or N-α-Fmoc-3,5-diiodo-L-tyrosine, is a pivotal amino acid derivative for researchers engaged in peptide chemistry and drug development. Its unique structure, featuring two iodine atoms on the tyrosine ring, provides a valuable tool for a range of applications, from the synthesis of thyroid hormone analogs to the development of novel imaging agents and targeted therapeutics. This technical guide offers a comprehensive overview of the chemical and physical properties of Fmoc-Tyr(3,5-I2)-OH, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and an exploration of the biological significance of peptides containing the 3,5-diiodotyrosine residue.
Core Properties of Fmoc-Tyr(3,5-I2)-OH
Fmoc-Tyr(3,5-I2)-OH is a white to off-white or gray to brown solid powder.[1][2] A summary of its key physical and chemical properties is provided below.
Table 1: Physical and Chemical Properties of Fmoc-Tyr(3,5-I2)-OH
| Property | Value | Reference(s) |
| Molecular Formula | C24H19I2NO5 | [1][3] |
| Molecular Weight | 655.22 g/mol | [1][3] |
| CAS Number | 103213-31-6 | [1][3] |
| Appearance | Solid, Gray to brown | [1] |
| Purity (HPLC) | ≥98% | [2] |
| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone | [1][4] |
| Storage | 2-8°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1][4] |
| Melting Point | Not explicitly stated | |
| Boiling Point | 687.3±55.0 °C (Predicted) | [4] |
| Density | 1.893±0.06 g/cm3 (Predicted) | [4] |
| pKa | 2.78±0.10 (Predicted) | [4] |
Applications in Peptide Synthesis
The primary application of Fmoc-Tyr(3,5-I2)-OH is in solid-phase peptide synthesis (SPPS) to introduce 3,5-diiodotyrosine residues into peptide chains.[2] The Fmoc protecting group on the alpha-amino group allows for the sequential addition of amino acids in the peptide synthesis process.[2] The resulting iodinated peptides are valuable for:
-
Radioiodination: The iodine atoms can be replaced with radioactive isotopes of iodine (e.g., 125I or 131I) for use in radioimmunoassays, binding studies, and metabolic tracking.
-
Imaging and Therapeutics: Peptides containing iodinated tyrosine can be utilized for positron emission tomography (PET) or as targeted radiotherapy agents.[2]
-
Structural Biology: The heavy iodine atoms can aid in the X-ray crystallographic analysis of peptide and protein structures.[2]
-
Thyroid Hormone Research: Synthesis of analogs of thyroid hormones and their metabolites to study their biological functions.
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols provide a general framework for the incorporation of Fmoc-Tyr(3,5-I2)-OH into a peptide sequence using manual or automated SPPS.
Diagram: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection Solution: Prepare a solution of 20% piperidine in DMF (v/v).
-
First Deprotection: Add the deprotection solution to the resin and agitate for 3-5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 7-10 minutes to ensure complete removal of the Fmoc group.[5]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and dibenzofulvene-piperidine adduct.[2]
Protocol 2: Coupling of Fmoc-Tyr(3,5-I2)-OH
The choice of coupling reagent is crucial for efficient peptide bond formation. Common methods include activation with carbodiimides (like DIC) or uronium/aminium salts (like HBTU).
Method A: DIC/HOBt Coupling
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Tyr(3,5-I2)-OH (3-5 equivalents relative to resin loading) and 1-hydroxybenzotriazole (B26582) (HOBt) (3-5 equivalents) in a minimal amount of DMF.
-
Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored using a qualitative ninhydrin (B49086) test to check for the presence of free amines.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3-5 times).
Method B: HBTU/DIPEA Coupling
-
Activation Mixture: Dissolve Fmoc-Tyr(3,5-I2)-OH (3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes.
-
Coupling: Add the activated solution to the deprotected peptide-resin.
-
Reaction: Agitate at room temperature for 1-2 hours. Monitor the reaction with the ninhydrin test.
-
Washing: After completion, wash the resin with DMF (3-5 times).
Protocol 3: Cleavage and Final Deprotection
The cleavage cocktail and conditions depend on the resin and the other amino acids in the peptide sequence. A common cleavage cocktail for acid-labile resins is TFA-based.
-
Washing: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).[6] TIS acts as a scavenger to prevent side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers.
-
Drying: Dry the crude peptide under vacuum.
Protocol 4: Purification and Analysis
-
Dissolving the Peptide: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.
-
Purification: Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[7][8] A gradient of increasing acetonitrile in water (both containing 0.1% TFA) is typically used for elution.[7][8]
-
Analysis: Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
Biological Significance of 3,5-Diiodotyrosine
3,5-Diiodotyrosine (DIT) is a naturally occurring molecule that serves as a direct precursor to the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[9] The synthesis of these hormones occurs in the thyroid gland through the iodination of tyrosine residues within the protein thyroglobulin, followed by the coupling of iodotyrosine molecules.[9] Specifically, the coupling of two DIT molecules forms T4.[9]
Diagram: Thyroid Hormone Synthesis Pathway
Caption: Simplified pathway of thyroid hormone synthesis.
Peptides containing 3,5-diiodotyrosine are of significant interest in studying the metabolism and signaling of thyroid hormones. The metabolite 3,5-diiodo-L-thyronine (3,5-T2) has been shown to have metabolic effects, including increasing the resting metabolic rate.[1] Research suggests that 3,5-T2 may act through mechanisms independent of the classical thyroid hormone receptors, with mitochondria being a potential target.[1][3]
Conclusion
Fmoc-Tyr(3,5-I2)-OH is a versatile and indispensable tool in modern peptide chemistry. Its well-defined properties and established protocols for use in SPPS enable the synthesis of a wide array of iodinated peptides. These peptides are crucial for advancing our understanding of biological processes, particularly in the field of endocrinology, and for the development of innovative diagnostic and therapeutic agents. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize Fmoc-Tyr(3,5-I2)-OH in their scientific endeavors.
References
- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. agilent.com [agilent.com]
- 8. bachem.com [bachem.com]
- 9. Diiodotyrosine - Wikipedia [en.wikipedia.org]
